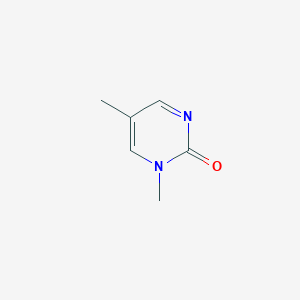
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Descripción general
Descripción
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a chemical compound with the molecular formula C15H15NO5 and a molar mass of 289.28 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, has been identified as a novel hiv-1 integrase strand transfer inhibitor . This suggests that Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate may also target similar enzymes or proteins.
Mode of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may inhibit the function of certain enzymes, such as HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome .
Biochemical Pathways
If it shares a similar mechanism with 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it might be involved in the inhibition of the HIV-1 life cycle, specifically the integration of viral DNA into the host genome .
Result of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it could potentially inhibit the replication of HIV-1 by preventing the integration of viral DNA into the host genome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with diethyl oxalate under reflux conditions . Another method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture at 65°C for 28 hours . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in 4-hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and substituted quinolines, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate has numerous scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-hydroxy-1,4-dihydroquinoline-2,6-dicarboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
Diethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: Similar structure but with different positions of the oxo and carboxylate groups.
Uniqueness
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both oxo and carboxylate groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVTRXBVQICHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155621 | |
| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-57-3 | |
| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-diiodobenzo[c][1,2,5]thiadiazole](/img/structure/B3032413.png)

![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B3032422.png)


![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)




